3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL is an organosilicon compound characterized by the presence of a silyl group attached to a non-4-yn-3-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL typically involves the reaction of 1-(dimethyl(phenyl)silyl)propan-1-one with 1-hexyne in the presence of ethylmagnesium bromide (EtMgBr) in tetrahydrofuran (THF). The reaction is carried out under a nitrogen atmosphere to prevent oxidation and moisture interference. The mixture is stirred at room temperature for one hour and then cooled to -78°C before the addition of the acylsilane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as flash chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted silyl derivatives.
Scientific Research Applications
3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL involves its interaction with various molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The hydroxyl group and triple bond provide sites for further functionalization, enabling the compound to act as a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 3-[Dimethyl(phenyl)silyl]propyl acrylate
- 3-[Dimethyl(phenyl)silyl]propyl methacrylate
Uniqueness
3-[Dimethyl(phenyl)silyl]non-4-YN-3-OL is unique due to its combination of a silyl group, hydroxyl group, and triple bond. This combination imparts distinct chemical properties, making it a valuable compound for various applications. Its structural features allow for diverse chemical modifications, setting it apart from other similar compounds.
Properties
CAS No. |
918138-95-1 |
---|---|
Molecular Formula |
C17H26OSi |
Molecular Weight |
274.5 g/mol |
IUPAC Name |
3-[dimethyl(phenyl)silyl]non-4-yn-3-ol |
InChI |
InChI=1S/C17H26OSi/c1-5-7-8-12-15-17(18,6-2)19(3,4)16-13-10-9-11-14-16/h9-11,13-14,18H,5-8H2,1-4H3 |
InChI Key |
MDACKEUXDYNSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(CC)(O)[Si](C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.